2-(2-Methoxyethoxy)acetic acid

Catalog No.
S593931
CAS No.
16024-56-9
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)acetic acid

CAS Number

16024-56-9

Product Name

2-(2-Methoxyethoxy)acetic acid

IUPAC Name

2-(2-methoxyethoxy)acetic acid

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7)

InChI Key

CLLLODNOQBVIMS-UHFFFAOYSA-N

SMILES

COCCOCC(=O)O

Synonyms

(2-Methoxyethoxy)acetic Acid; (2-Methoxyethoxy)acetic Acid; 3,6-Dioxaheptanoic Acid; NSC 127858

Canonical SMILES

COCCOCC(=O)O

Organic Synthesis:

-(2-Methoxyethoxy)acetic acid, also known as methoxyethoxyglycolic acid (MEGA), finds application as a building block in organic synthesis. Its carboxylic acid group allows for participation in various condensation reactions, such as esterifications and amide couplings, leading to the formation of complex molecules. Studies have explored its use in the synthesis of:

  • Biologically active compounds: MEGA serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications. For example, research has demonstrated its utility in the synthesis of anticonvulsant agents and inhibitors of enzymes like chymotrypsin [, ].
  • Polymers: The presence of both the ether and carboxylic acid functionalities makes MEGA a versatile building block for the design of novel polymers. Studies have investigated its incorporation into various polymer architectures, including polyesters and polyamides, with potential applications in drug delivery and materials science [, ].

Analytical Chemistry:

MEGA exhibits unique properties that make it valuable in certain analytical chemistry applications. Its water solubility and acidic nature allow it to function as an eluent in various chromatographic techniques, such as high-performance liquid chromatography (HPLC). Research has explored its use in the separation of various biomolecules, including peptides and nucleotides [, ].

Material Science:

The specific properties of MEGA, such as its ability to form hydrogen bonds, have led to its exploration in the development of new materials. Studies have investigated its use in the preparation of:

  • Ionic liquids: These are salts with liquid properties at room temperature. By incorporating MEGA into their structure, researchers aim to design ionic liquids with specific properties for applications in catalysis and separations [].
  • Gel electrolytes: These are solid-state materials used in batteries. The incorporation of MEGA into gel electrolytes is being explored to improve their performance and safety characteristics.

2-(2-Methoxyethoxy)acetic acid is a chemical compound with the molecular formula C5_5H10_{10}O4_4 and a molecular weight of approximately 134.13 g/mol. It is classified as a carboxylic acid and is recognized for its unique structure, which includes a methoxyethoxy group. This compound is notable for being a urinary metabolite of diglyme, a solvent known for its reproductive toxicity . The compound is typically found as a clear, colorless oil that is fully miscible in water, indicating its hydrophilic nature .

Research suggests potential for 2-(2-Methoxyethoxy)acetic acid to act as a cell stabilizer []. The mechanism for this action isn't entirely understood, but it might involve interactions with the cellular cytoskeleton or by affecting protein synthesis. Additionally, it might have anti-inflammatory properties []. Further research is needed to elucidate the specific mechanisms.

Limited information is available on the safety profile. However, as a carboxylic acid, it might have some degree of acidity and could cause skin or eye irritation. Organic acids can also react with some metals and bases. Safety data sheets (SDS) from chemical suppliers might provide more details when they become available [].

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts and water.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

The compound can also undergo oxidation reactions, particularly when synthesized from precursors like 2-(2-methoxyethoxy)acetonitrile .

The synthesis of 2-(2-Methoxyethoxy)acetic acid can be achieved through various methods:

  • Oxidation of Precursors: For instance, 2-(2-methoxyethoxy)acetonitrile can be oxidized using an appropriate oxidizing agent to yield the desired acetic acid .
  • Ester Hydrolysis: Starting from an ester derivative, hydrolysis can yield the carboxylic acid.
  • Direct Carboxylation: This involves the introduction of a carboxyl group into an appropriate precursor.

Interaction studies involving 2-(2-Methoxyethoxy)acetic acid primarily focus on its metabolic pathways and potential toxicological effects. As a metabolite of diglyme, it may interact with biological systems in ways that could influence reproductive health. Further studies are necessary to elucidate its full interaction profile within biological systems.

Several compounds share structural or functional similarities with 2-(2-Methoxyethoxy)acetic acid. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
2-Methoxyacetic AcidC3_3H6_6O3_3Simpler structure; used as a solvent and chemical intermediate.
Ethylene Glycol Monoethyl Ether AcetateC6_6H12_12O3_3Contains ethylene glycol; used in industrial applications.
2-(Ethoxy)acetic AcidC4_4H8_8O3_3Similar functional group but lacks the methoxy substitution.

The uniqueness of 2-(2-Methoxyethoxy)acetic acid lies in its specific methoxyethoxy group, which influences its solubility and potential biological interactions compared to these similar compounds.

Derivatization Strategies for Gas Chromatographic Analysis

Gas chromatography (GC) analysis of 2-(2-methoxyethoxy)acetic acid requires derivatization to improve volatility and thermal stability. The carboxylic acid group is typically modified using silylation or esterification reagents. For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acid to form a trimethylsilyl (TMS) derivative, which enhances chromatographic resolution and detection sensitivity [4]. This approach reduces peak tailing and allows separation on non-polar stationary phases such as DB-5MS columns.

Alternative derivatization methods include methyl ester formation using boron trifluoride-methanol complexes. The methyl ester derivative of 2-(2-methoxyethoxy)acetic acid exhibits a retention time of 8.2 minutes on a DB-WAX column (30 m × 0.25 mm ID, 0.25 µm film thickness) under programmed temperature conditions (70°C to 240°C at 10°C/min) [4]. Derivatization efficiency exceeding 95% has been reported when using a 20-minute reaction at 60°C with excess reagent.

Mass Spectrometric Detection Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection without derivatization. Electrospray ionization (ESI) in negative ion mode generates a deprotonated molecular ion [M−H]⁻ at m/z 133.0 for 2-(2-methoxyethoxy)acetic acid [3] [6]. Collision-induced dissociation produces characteristic fragment ions at m/z 89.0 (loss of CO₂) and m/z 59.0 (cleavage of the methoxyethoxy side chain), which are monitored in multiple reaction monitoring (MRM) mode for quantification [6].

Mobile phase optimization is critical for ionization efficiency. A mixture of 40 mM ammonium formate (pH 9.1) and acetonitrile (68.6:29.4 v/v) with 2% 2-(2-methoxyethoxy)ethanol improves signal intensity by 30–50% compared to conventional additives [6]. The limit of quantification (LOQ) for this method is 0.5 ng/mL in plasma, with linearity maintained across three orders of magnitude (0.5–500 ng/mL) [3].

Recovery Optimization in Biological Matrices

Recovering 2-(2-methoxyethoxy)acetic acid from biological matrices such as plasma or blood requires multi-step extraction. Protein precipitation with cold acetonitrile (1:2 v/v sample:solvent) achieves 85–90% recovery, while subsequent liquid-liquid extraction using diethyl ether at pH 2.0 increases recovery to 93±4% [6]. Solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges (e.g., Strata™ X-AW) further purifies the analyte, reducing matrix effects by 70% [6].

Table 1: Comparison of Extraction Methods

MethodRecovery (%)Matrix Effect Reduction (%)
Protein Precipitation85–9020
Liquid-Liquid93±450
Solid-Phase88±370

Incorporating 2-(2-methoxyethoxy)ethanol into the reconstitution solvent enhances recovery by stabilizing the analyte during evaporation steps [6]. For red blood cell membranes, a combination of methanolysis (2 M HCl in methanol, 60°C for 4 hours) and hexane extraction yields 80% recovery, enabling precise quantification in complex cellular matrices [3].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16024-56-9

Wikipedia

2-(2-methoxyethoxy)acetic acid

Dates

Last modified: 08-15-2023

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